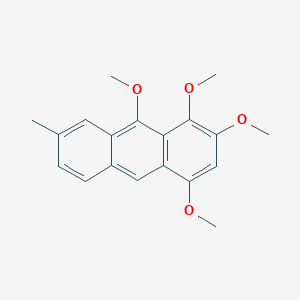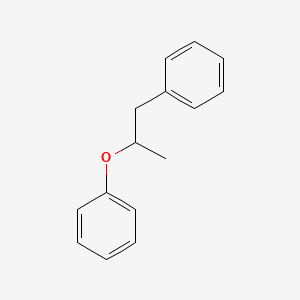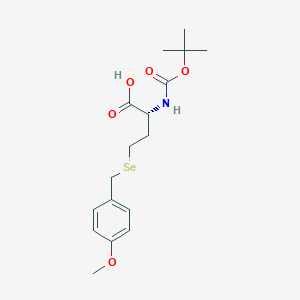
Boc-D-HomoSec(Mob)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-HomoSec(Mob)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound contains a tert-butoxycarbonyl (Boc) protecting group, a D-homoserine residue, and a methoxybenzyl (Mob) protecting group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-HomoSec(Mob)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homoserine is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-homoserine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group of D-homoserine is protected using the methoxybenzyl (Mob) group. This can be done by reacting the Boc-protected D-homoserine with methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Boc-D-HomoSec(Mob)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Mob protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Mob removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Amino Acid: D-Homoserine after removal of Boc and Mob groups.
Peptides: Various peptides formed by coupling this compound with other amino acids.
Scientific Research Applications
Boc-D-HomoSec(Mob)-OH is widely used in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Biological Research: Studying protein-protein interactions and enzyme mechanisms.
Industrial Applications: Production of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-D-HomoSec(Mob)-OH primarily involves its role in peptide synthesis:
Molecular Targets: Reacts with other amino acids to form peptide bonds.
Pathways Involved: Peptide bond formation through nucleophilic attack of the amino group on the carboxyl group.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Serine-OH: Similar structure but lacks the methoxybenzyl group.
Boc-D-Threonine-OH: Contains an additional methyl group compared to D-homoserine.
Uniqueness
Boc-D-HomoSec(Mob)-OH: Unique due to the presence of both Boc and Mob protecting groups, making it versatile in peptide synthesis.
Properties
Molecular Formula |
C17H25NO5Se |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2R)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI Key |
DACGJHKBWPCGRY-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


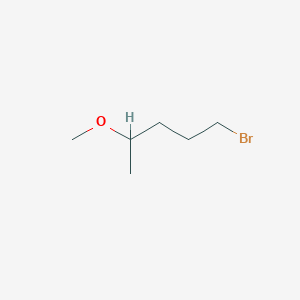
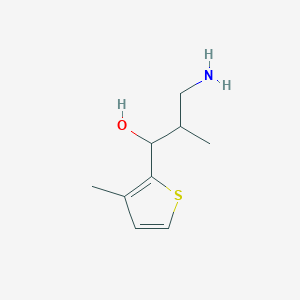
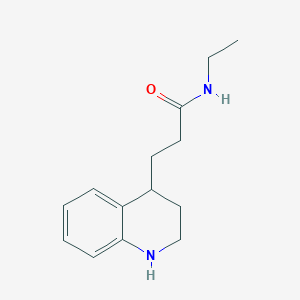
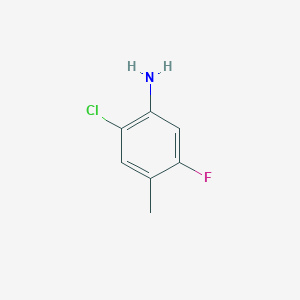
![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)
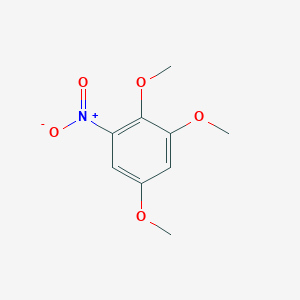
![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13150186.png)
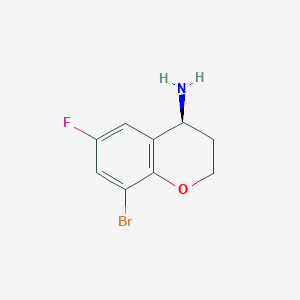
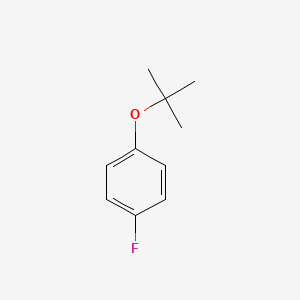
![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)

